

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid

Cat. No.: B168758

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic Acid**

Introduction: Understanding the Molecule

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid, also known by synonyms such as DTPA-tris(t-bu)ester and its CAS Number 171557-31-6, is a valuable research chemical, often utilized as a chelating agent or a building block in the synthesis of more complex molecules for drug development and biomedical research.^{[1][2]} Its structure features a central nitrilotriacetic acid (NTA) core where two of the carboxylic acid groups are protected as tert-butyl esters. This specific chemical architecture dictates its reactivity, stability, and, consequently, the necessary safety and handling protocols. The presence of the free carboxylic acid makes the compound acidic, while the tert-butyl esters are sensitive to acidic conditions, which can cause them to hydrolyze.^[3] Understanding this balance is critical for maintaining the compound's integrity and ensuring user safety.

This guide provides a comprehensive framework for researchers and laboratory professionals, grounding every recommendation in the physicochemical properties of the molecule to ensure both experimental success and a safe laboratory environment.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. This compound is classified with a "Warning" signal word and is associated with specific health risks.

1.1 GHS Hazard Statements

The primary hazards associated with this compound are related to its irritant properties.[\[4\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The causality behind these classifications stems from two molecular features. First, the free carboxylic acid group imparts acidic properties, which can irritate tissues upon contact. Second, as a fine powder, the compound can easily become airborne, leading to inhalation and contact with the sensitive mucous membranes of the respiratory tract and eyes.[\[4\]](#)[\[5\]](#)

1.2 Physicochemical Properties and Associated Risks

A summary of the key physical and chemical properties is presented below. These properties directly influence the handling and storage requirements.

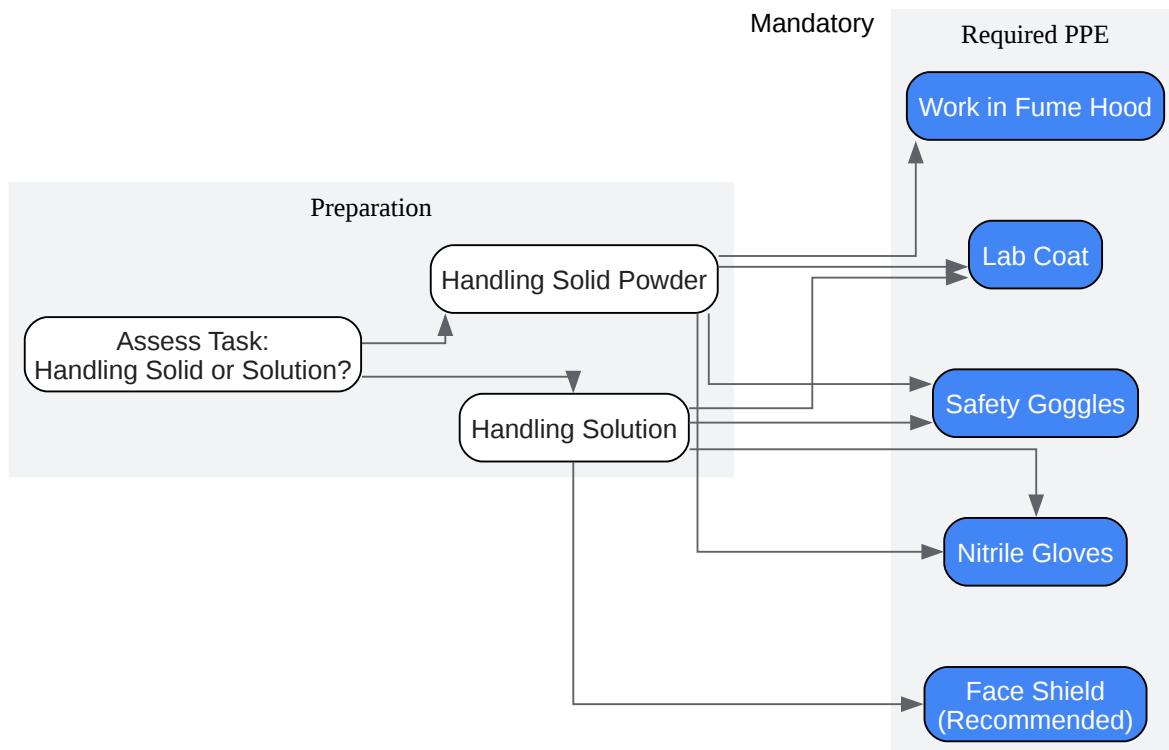
Property	Value	Implication for Safety & Handling
CAS Number	171557-31-6	Unique identifier for accurate tracking and SDS retrieval. [6]
Molecular Formula	<chem>C14H25NO6</chem>	Provides elemental composition. [6]
Molecular Weight	303.35 g/mol	Essential for accurate molar calculations when preparing solutions. [6]
Appearance	White to off-white powder or crystals	As a powder, it poses an inhalation risk. Handling should minimize dust generation. [4]
Stability	Stable under recommended storage conditions. The tert-butyl esters are labile to strong acids. [3]	Avoid contact with acidic contaminants. Store in a dry, controlled environment.
Solubility	DMSO: 100 mg/mL (requires sonication)	Dictates solvent choice for reconstitution. Hygroscopic nature of DMSO requires using a fresh, anhydrous grade. [6]

Section 2: Exposure Control and Personal Protection

Controlling exposure is paramount. This involves a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

- Fume Hood: All weighing and reconstitution of the solid compound should be performed in a certified chemical fume hood. This is the most effective way to control the inhalation hazard


posed by the fine powder.[5]

- Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. In case of accidental contact, these facilities are critical for rapid decontamination.[7]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be appropriate for handling a chemical powder that is a known skin, eye, and respiratory irritant.[8][9]

- Eye and Face Protection: Chemical safety goggles are mandatory.[9] When handling larger quantities where splashing of a reconstituted solution is possible, a face shield should be worn in addition to goggles.[10]
- Skin Protection: A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[8][9]
- Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. If a fume hood is unavailable for a brief task, a NIOSH-approved N95 dust mask may be used to minimize inhalation, but this is not a substitute for proper engineering controls.[9]

[Click to download full resolution via product page](#)

Caption: PPE selection workflow for handling the compound.

Section 3: Standard Operating Procedures (SOPs)

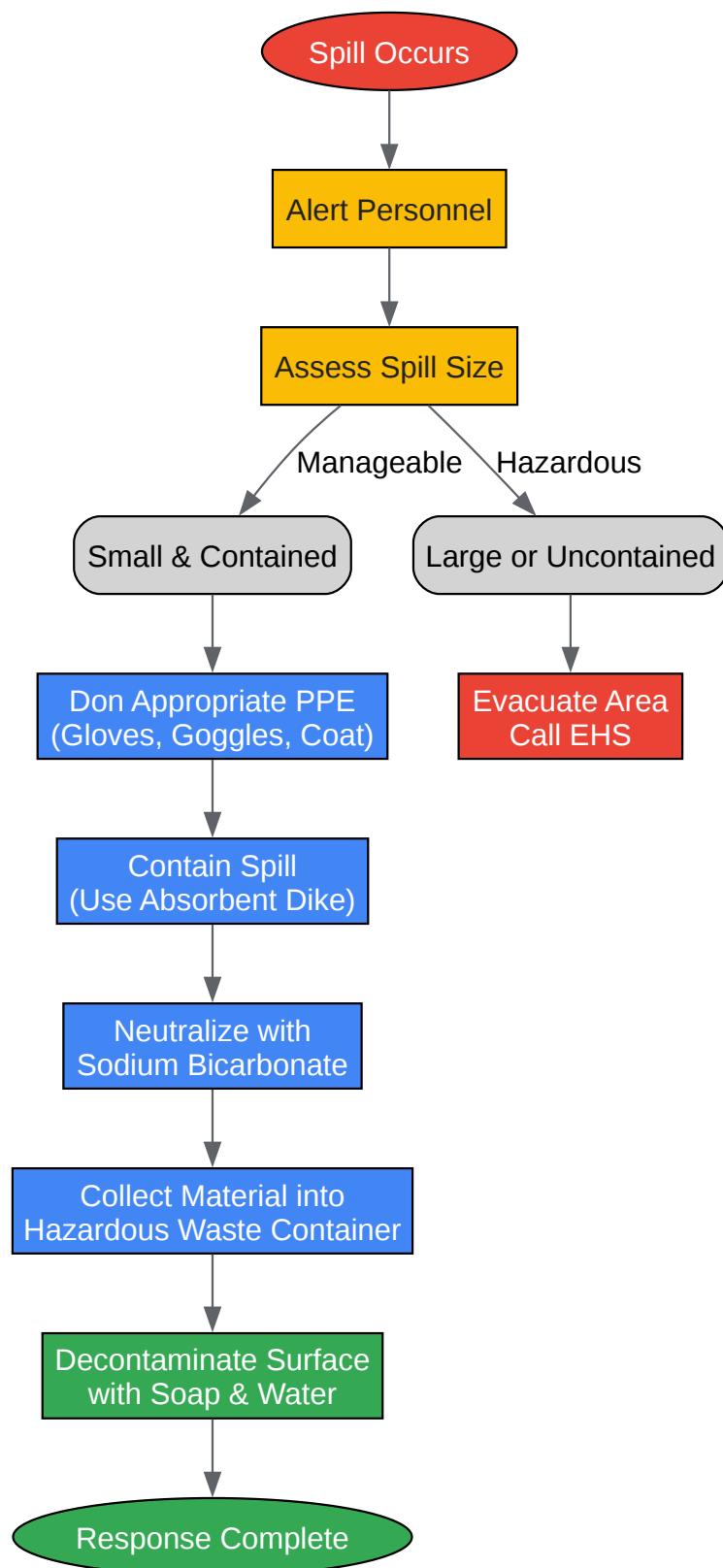
Adherence to validated protocols minimizes risk and ensures the integrity of the compound for downstream applications.

3.1 Storage and Stability

Proper storage is crucial to prevent degradation, primarily the acid-catalyzed hydrolysis of the tert-butyl ester groups.^[3]

- Long-Term Storage (Powder): Store the solid compound at -20°C in a tightly sealed container.[6] The use of a desiccator is recommended to protect against moisture.
- Short-Term Storage (Powder): For frequent use, the container can be stored in a refrigerator (2-8°C).[6]
- Self-Validating Technique: To prevent moisture condensation, which could introduce water and potentially lead to hydrolysis, always allow the container to equilibrate to room temperature before opening.
- Solution Storage: Prepare solutions fresh for use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[6]

3.2 Step-by-Step Weighing and Reconstitution Protocol


This protocol is designed to mitigate the risks of inhalation and contamination.

- Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate working height.
- Equilibration: Remove the container of **2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid** from cold storage and allow it to warm completely to room temperature on the benchtop before opening.
- Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
- Transfer: Carefully transfer the weighed powder to an appropriate volumetric flask or vial.
- Solubilization: Add the desired solvent (e.g., fresh, anhydrous DMSO) to the vessel.[6] Cap the vessel and mix. If necessary, use an ultrasonic bath to aid dissolution as the compound may not be freely soluble.[6]
- Cleanup: Dispose of the contaminated weigh boat and any disposable transfer tools in the designated solid hazardous waste container.

3.3 Spill Response

Immediate and correct response to a spill is critical to prevent exposure and further contamination.[\[4\]](#)[\[11\]](#)

- Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.
- Assess: Evaluate the extent of the spill and ensure you have the appropriate PPE and materials to clean it up. For a large spill, contact your institution's Environmental Health & Safety (EHS) department immediately.
- Contain & Neutralize (for small spills):
 - For a solid powder spill, gently cover with a paper towel to prevent it from becoming airborne.
 - Create a dike around the spill using an inert absorbent material like vermiculite or sand. [\[11\]](#)
 - Gently sprinkle sodium bicarbonate over the spill to neutralize the acidic component.[\[4\]](#)
- Clean Up: Once neutralized, carefully sweep the material into a dustpan and place it, along with any contaminated cleaning materials, into a clearly labeled hazardous waste container.
- Decontaminate: Wipe the spill area with a detergent solution and water. Dispose of all cleaning materials as hazardous waste.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Decision workflow for spill response.

Section 4: Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment and public health.

- Chemical Waste: All unused material and solutions containing **2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid** must be disposed of as hazardous chemical waste.[12]
- Containers: Collect waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[12] [13]
- Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be placed in the designated solid hazardous waste container.[14]
- Empty Bottles: The original product bottle must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but institutional policies may vary.[14]
- Institutional Procedures: Always follow your institution's specific EHS guidelines for hazardous waste pickup and disposal.[13]

Conclusion

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid is a compound with a well-defined hazard profile. Its irritant nature and potential for dust formation are the primary risks, while its chemical stability is contingent on avoiding acidic conditions. By understanding the causality behind these risks and implementing the robust engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(bis(2-(tert-Butoxy)-2-oxoethyl)amino)acetic Acid, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. 2-(bis(2-(tert-Butoxy)-2-oxoethyl)amino)acetic Acid [cymitquimica.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. The use of amino acids and their derivates to mitigate against pesticide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sams-solutions.com [sams-solutions.com]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. realsafety.org [realsafety.org]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- To cite this document: BenchChem. [2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168758#2-bis-2-tert-butoxy-2-oxoethyl-amino-acetic-acid-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com